7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C23H25N5O5 and its molecular weight is 451.483. The purity is usually 95%.
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Biological Activity
The compound 7-(2,3-Dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazole and pyrimidine family known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure
The molecular formula of the compound is C20H22N4O4, with a molecular weight of 378.42 g/mol. Its structure features multiple functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The incorporation of dimethoxyphenyl and methyl groups is crucial for enhancing the biological profile. Various synthetic routes have been documented, highlighting the importance of reaction conditions in yielding high-purity products.
Antitumoral Properties
Recent studies have demonstrated that derivatives of triazole and pyrimidine compounds exhibit significant antitumoral activity. For instance, a related compound has been shown to inhibit tubulin polymerization, a mechanism critical for cancer cell proliferation . The specific compound has also been tested against various cancer cell lines, showing promising cytotoxic effects.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 (Lung) | 10.5 |
MCF-7 (Breast) | 8.3 | |
HeLa (Cervical) | 9.0 |
Antiviral Activity
The compound has also shown potential antiviral properties. Research indicates that triazole derivatives can interfere with viral replication processes. In vitro studies have suggested efficacy against certain viruses by inhibiting specific viral enzymes crucial for replication .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been found to inhibit key enzymes involved in cancer and viral replication.
- Modulation of Cell Signaling Pathways : The interaction with various signaling pathways may enhance apoptosis in cancer cells while limiting viral spread.
Case Studies
- Antitumoral Activity : In a study examining the effects of various triazole derivatives on tumor cells, it was found that the compound significantly reduced cell viability in A549 cells by inducing apoptosis through caspase activation pathways.
- Antiviral Efficacy : In another investigation focusing on viral infections, the compound was tested against influenza virus strains and exhibited a notable reduction in viral load in treated cells compared to controls.
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-2-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5/c1-12-18(21(24)29)19(14-7-6-8-16(31-3)20(14)33-5)28-23(25-12)26-22(27-28)13-9-10-15(30-2)17(11-13)32-4/h6-11,19H,1-5H3,(H2,24,29)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRRPTKXNFYZOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC(=C(C=C3)OC)OC)N1)C4=C(C(=CC=C4)OC)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.